molecular formula C14H12O7S2 B8280249 Ethylene 2-naphthoylmethanedisulfonate

Ethylene 2-naphthoylmethanedisulfonate

Cat. No. B8280249
M. Wt: 356.4 g/mol
InChI Key: NYGUYYAVMUERTC-UHFFFAOYSA-N
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Patent
US08124793B2

Procedure details

To a suspension of 3 g NaH in 50 mL of glyme was added 1.0 g of ethylene methanedisulfonate. To this solution was added 1.1 g of 2-naphthoyl chloride and the H2 evolved was measured. The theoretical amount of H2 evolved in about 45 min. The solvent was then removed from the solution on a rotary evaporator. The residue was taken up in 50 mL of water and washed with CH2Cl2. The water solution was acidified and an oil separated which was then extracted with CH2Cl2 which was dried over MgSO4, and evaporated to leave 1.65 g (93%) of crude product. Subsequent crystallization from CH2Cl2-cyclohexane gave 1.49 g (84%) ethylene 2-naphthoylmethanedisulfonate, m.p. 150-158° C. (95-4).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]1[S:11](=[O:13])(=[O:12])[O:10][CH2:9][CH2:8][O:7][S:4]1(=[O:6])=[O:5].[CH:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][C:15]=1[C:24](Cl)=[O:25]>C(COC)OC>[CH:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][C:15]=1[C:24]([CH:3]1[S:4](=[O:5])(=[O:6])[O:7][CH2:8][CH2:9][O:10][S:11]1(=[O:13])=[O:12])=[O:25] |f:0.1|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1S(=O)(=O)OCCOS1(=O)=O
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed from the solution on a rotary evaporator
WASH
Type
WASH
Details
washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
an oil separated which
EXTRACTION
Type
EXTRACTION
Details
was then extracted with CH2Cl2 which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave 1.65 g (93%) of crude product
CUSTOM
Type
CUSTOM
Details
Subsequent crystallization from CH2Cl2-cyclohexane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)C1S(=O)(=O)OCCOS1(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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